1,2-DIMYRISTOYL-RAC-GLYCERO-3-PHOSPHOCHOLINE

Catalog No.
S1517128
CAS No.
18656-38-7
M.F
C36H72NO8P
M. Wt
677.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-DIMYRISTOYL-RAC-GLYCERO-3-PHOSPHOCHOLINE

CAS Number

18656-38-7

Product Name

1,2-DIMYRISTOYL-RAC-GLYCERO-3-PHOSPHOCHOLINE

IUPAC Name

2,3-di(tetradecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C36H72NO8P

Molecular Weight

677.9 g/mol

InChI

InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3

InChI Key

CITHEXJVPOWHKC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC

Synonyms

1,2 Dimyristoyl glycero 3 phosphorylcholine, 1,2 Ditetradecanoyl glycero 3 phosphocholine, 1,2 Ditetradecyl glycero 3 phosphocholine, 1,2-Dimyristoyl-glycero-3-phosphorylcholine, 1,2-Ditetradecanoyl-glycero-3-phosphocholine, 1,2-Ditetradecyl-glycero-3-phosphocholine, Dimyristoyllecithin, Dimyristoylphosphatidylcholine, DMCP, DMPC

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC

Model Membrane System:

Dimyristoylphosphatidylcholine, DL- (DMPC) is a well-characterized phospholipid commonly used in scientific research as a model membrane system. Its structure closely resembles the natural phospholipids found in cell membranes, making it a valuable tool for studying various aspects of membrane biology.

DMPC forms a bilayer structure in aqueous environments, mimicking the natural organization of phospholipids in cell membranes. This bilayer structure provides a platform for studying various membrane-related processes, including:

  • Membrane protein interactions: DMPC liposomes can be used to study how membrane proteins interact with the lipid environment and other biomolecules .
  • Drug-membrane interactions: DMPC can be used to investigate how drugs interact with cell membranes, which is crucial for understanding their mechanism of action and potential side effects .
  • Membrane fusion: DMPC vesicles can be used to study the process of membrane fusion, which is essential for various cellular functions such as neurotransmission and exocytosis .

Drug Delivery:

DMPC has been explored as a potential carrier for drug delivery due to its biocompatibility and ability to form stable liposomes. These liposomes can encapsulate drugs and deliver them to specific target sites in the body.

Researchers are investigating the use of DMPC-based liposomes for various therapeutic applications, including:

  • Cancer treatment: Delivering anticancer drugs directly to tumor cells with the help of DMPC liposomes could improve treatment efficacy and reduce side effects .
  • Gene therapy: DMPC liposomes can be used to deliver genetic material into cells for gene therapy applications .

Other Applications:

DMPC finds application in various other scientific research fields, including:

  • Nanoparticle research: DMPC can be used to functionalize nanoparticles, improving their stability and biocompatibility .
  • Cosmetics: DMPC has been used in some cosmetic formulations due to its ability to improve skin hydration and barrier function .

1,2-Dimyristoyl-rac-glycero-3-phosphocholine is a phospholipid characterized by a glycerol backbone attached to two myristic acid (tetradecanoic acid) chains at the sn-1 and sn-2 positions. Its molecular formula is C36H72NO8P, and it has a molecular weight of 677.93 g/mol. This compound plays a crucial role in biological membranes, contributing to membrane fluidity and functionality .

DMPC is a major component of cell membranes and plays a crucial role in maintaining membrane structure and function []. It helps to create a barrier between the inside and outside of cells [].

Typical of phospholipids, including:

  • Hydrolysis: In the presence of phospholipases, it can be hydrolyzed to yield myristic acid and glycerophosphate.
  • Transesterification: This reaction can occur with alcohols, leading to the formation of different phospholipid derivatives.
  • Oxidation: The fatty acyl chains can be oxidized under certain conditions, potentially affecting membrane integrity and function .

This compound exhibits several significant biological activities:

  • Membrane Formation: It is integral to the formation of lipid bilayers in cellular membranes, influencing permeability and fluidity.
  • Cell Signaling: As a component of cell membranes, it participates in signaling pathways that regulate various cellular functions.
  • Antigen Role: It has been identified as an antigen in immunological studies, contributing to immune responses .

The synthesis of 1,2-dimyristoyl-rac-glycero-3-phosphocholine can be achieved through various methods:

  • Chemical Synthesis: This involves the esterification of myristic acid with glycerol phosphate under acidic or basic conditions.
  • Enzymatic Synthesis: Using specific enzymes like acyltransferases to facilitate the attachment of fatty acids to glycerol phosphate.
  • Total Synthesis: A multi-step synthetic route that may involve protecting groups for selective reactions .

1,2-Dimyristoyl-rac-glycero-3-phosphocholine has diverse applications:

  • Drug Delivery Systems: Used in liposomal formulations for targeted drug delivery.
  • Biotechnology: Acts as a model membrane component in studies related to membrane dynamics and protein interactions.
  • Cosmetics: Incorporated into formulations for skin care products due to its emulsifying properties .

Studies have shown that 1,2-dimyristoyl-rac-glycero-3-phosphocholine interacts with various biomolecules:

  • Proteins: It can form complexes with membrane proteins, affecting their activity and stability.
  • Nucleic Acids: It has been investigated for its ability to encapsulate nucleic acids for gene delivery applications.
  • Other Lipids: Its interactions with other lipids can influence lipid bilayer properties and functionality .

Similar compounds include:

Compound NameMolecular FormulaUnique Features
1,2-Dimyristoleoyl-sn-glycero-3-phosphocholineC36H68NO8PContains unsaturated fatty acids (oleic acid)
1,2-Dipalmitoyl-sn-glycero-3-phosphocholineC36H72NO8PUses palmitic acid instead of myristic acid
1,2-Dioleoyl-sn-glycero-3-phosphocholineC38H74NO8PContains longer chain unsaturated fatty acids

Uniqueness

1,2-Dimyristoyl-rac-glycero-3-phosphocholine is unique due to its specific fatty acid composition (two myristic acid chains), which influences its physical properties such as melting point and membrane behavior. This specificity makes it particularly useful in studies related to membrane dynamics and drug delivery systems compared to other phosphatidylcholines with different fatty acid compositions .

Molecular Architecture in Lipid Bilayers

The molecular architecture of 1,2-DIMYRISTOYL-RAC-GLYCERO-3-PHOSPHOCHOLINE in lipid bilayers demonstrates sophisticated organizational principles that govern membrane structure and stability [10] [22]. Within the bilayer framework, these phospholipid molecules adopt a characteristic dual-leaflet arrangement where the hydrophobic tetradecanoyl chains orient toward the bilayer interior while the phosphocholine headgroups face the aqueous environment [24] [26].

The structural parameters of 1,2-DIMYRISTOYL-RAC-GLYCERO-3-PHOSPHOCHOLINE bilayers reveal precise dimensional characteristics that reflect optimal molecular packing [27] [30]. In the fluid phase, the bilayer thickness measures approximately 3.14 ± 0.01 nanometers, representing the distance between the opposing phosphate groups across the membrane [27] [30]. This thickness value correlates directly with the length of the tetradecanoyl chains and their degree of ordering within the hydrophobic core [15] [27].

ParameterValueReference
Molecular FormulaC36H72NO8P [1] [2] [3]
Molecular Weight677.93 g/mol [1] [2]
Bilayer Thickness (fluid phase)3.14 ± 0.01 nm [27] [30]
Area per Lipid (fluid phase)60.5 ± 0.1 Ų [27] [30]
Area per Lipid (gel phase)~47 Ų [27] [30]
Main Transition Temperature23.6 ± 1.0 °C (296.8 K) [12] [28]
Bending Rigidity (fluid phase)(5.3-7.2) × 10⁻²⁰ J [27] [30]
Area Compressibility (fluid phase)0.25 N/m [27] [30]

The headgroup orientation in 1,2-DIMYRISTOYL-RAC-GLYCERO-3-PHOSPHOCHOLINE bilayers exhibits temperature-dependent behavior that significantly influences membrane properties [11] [23]. In the fluid phase above the main transition temperature, the phosphate-nitrogen vector aligns approximately parallel to the membrane surface, facilitating optimal electrostatic interactions with the aqueous environment [11] [23]. This orientation contrasts with the gel phase configuration, where the headgroup adopts a more perpendicular orientation relative to the bilayer plane [11] [23].

The phosphocholine headgroup demonstrates dynamic flexibility characterized by rapid transitions between two enantiomeric conformations [11] [22]. This conformational mobility allows the headgroup to respond to electrostatic changes in the membrane environment while maintaining structural integrity [23]. The phosphate group positions itself at the water-lipid interface, serving as the primary site for electrostatic interactions with ions and other membrane components [22] [23] [24].

Water penetration into 1,2-DIMYRISTOYL-RAC-GLYCERO-3-PHOSPHOCHOLINE bilayers extends approximately to the glycerol backbone region, creating a hydration layer that influences headgroup dynamics and membrane stability [22] [24]. This hydration pattern contributes to the overall structural organization by providing a buffer zone between the fully hydrophobic acyl chain region and the aqueous phase [24].

Spatial Configuration and Molecular Packing

The spatial configuration of 1,2-DIMYRISTOYL-RAC-GLYCERO-3-PHOSPHOCHOLINE molecules within bilayer structures demonstrates sophisticated packing arrangements that optimize membrane stability and functionality [9] [10]. Molecular packing density varies significantly across different membrane phases, reflecting the dynamic nature of lipid organization under varying temperature conditions [15] [27].

In the fluid phase, 1,2-DIMYRISTOYL-RAC-GLYCERO-3-PHOSPHOCHOLINE molecules occupy an average area of 60.5 ± 0.1 Ų per lipid, allowing for sufficient molecular mobility while maintaining bilayer integrity [27] [30]. This area per lipid value represents a balance between the lateral pressure exerted by the tetradecanoyl chains and the electrostatic repulsion between phosphocholine headgroups [10] [24].

The order parameter profiles for 1,2-DIMYRISTOYL-RAC-GLYCERO-3-PHOSPHOCHOLINE acyl chains reveal a characteristic gradient of molecular ordering from the headgroup region to the bilayer center [10] [17]. The upper chain region (C2-C8) exhibits order parameter values of 0.18-0.20, indicating moderate orientational order [10] [17]. The middle chain region demonstrates intermediate order parameters of 0.15-0.18, while the terminal chain region shows the lowest values of 0.05-0.10, reflecting increased conformational freedom toward the bilayer center [10] [17].

ParameterValueReference
P-N Vector Orientation (fluid phase)Approximately parallel to membrane surface [11] [23]
P-N Vector Orientation (gel phase)More perpendicular to membrane surface [11] [23]
Headgroup Tilt Angle (fluid phase)~20-30° relative to bilayer plane [11] [23] [24]
Headgroup Tilt Angle (gel phase)~40-50° relative to bilayer plane [11] [23] [24]
Choline Group ConformationDynamic, two enantiomeric conformations [11] [22]
Phosphate Group PositionLocated at water-lipid interface [22] [23] [24]
Water Penetration DepthUp to glycerol backbone region [22] [24]

The gauche-to-trans ratio in 1,2-DIMYRISTOYL-RAC-GLYCERO-3-PHOSPHOCHOLINE acyl chains provides insight into the conformational flexibility of the molecular structure [10] [26]. In the fluid phase, this ratio ranges from 0.3 to 0.4, indicating substantial conformational freedom that contributes to membrane fluidity [10] [26]. The gel phase exhibits a reduced ratio of 0.1 to 0.2, reflecting the more ordered state of the acyl chains below the transition temperature [10] [26].

Lateral diffusion coefficients for 1,2-DIMYRISTOYL-RAC-GLYCERO-3-PHOSPHOCHOLINE molecules demonstrate the dramatic differences in molecular mobility between phases [10] [28]. In the fluid phase, lateral diffusion occurs at rates of approximately 5-10 × 10⁻⁸ cm²/s, enabling rapid molecular exchange and membrane remodeling [10] [28]. The gel phase restricts lateral movement to approximately 10⁻¹⁰ cm²/s, representing a two-order-of-magnitude reduction in molecular mobility [10] [28].

ParameterValueReference
Lateral Diffusion Coefficient (fluid phase)~5-10 × 10⁻⁸ cm²/s [10] [28]
Lateral Diffusion Coefficient (gel phase)~10⁻¹⁰ cm²/s [10] [28]
Order Parameter - Upper Chain Region0.18-0.20 [10] [17]
Order Parameter - Middle Chain Region0.15-0.18 [10] [17]
Order Parameter - Terminal Chain Region0.05-0.10 [10] [17]
Gauche/Trans Ratio (fluid phase)~0.3-0.4 [10] [26]
Gauche/Trans Ratio (gel phase)~0.1-0.2 [10] [26]
Interdigitation DegreeMinimal in fluid phase, significant in ripple phase [10] [27] [30]

The phase behavior of 1,2-DIMYRISTOYL-RAC-GLYCERO-3-PHOSPHOCHOLINE exhibits distinct structural transitions that reflect changes in molecular packing arrangements [12] [15] [21]. The main transition temperature of 23.6 ± 1.0°C marks the boundary between gel and fluid phases, with significant alterations in spatial configuration occurring across this temperature range [12] [28]. Below the transition temperature, the compound adopts various gel phases including the crystalline (Lc), gel (Lβ'), and ripple (Pβ') phases, each characterized by specific packing densities and molecular orientations [15] [21] [31].

Comparative Analysis with Related Phosphatidylcholines

The comparative analysis of 1,2-DIMYRISTOYL-RAC-GLYCERO-3-PHOSPHOCHOLINE with related phosphatidylcholine species reveals systematic relationships between acyl chain length and membrane properties [15] [16] [17]. This analysis demonstrates how the tetradecanoyl chain length of 1,2-DIMYRISTOYL-RAC-GLYCERO-3-PHOSPHOCHOLINE positions it within the spectrum of phosphatidylcholine behavior [15] [19].

Chain length effects on transition temperatures show a clear progression across the phosphatidylcholine series [15] [16] [17]. 1,2-DILAUROYL-SN-GLYCERO-3-PHOSPHOCHOLINE with twelve-carbon chains exhibits a transition temperature of -1°C, while 1,2-DIMYRISTOYL-RAC-GLYCERO-3-PHOSPHOCHOLINE with fourteen-carbon chains transitions at 23.6°C [15] [17]. This pattern continues with 1,2-DIPALMITOYL-SN-GLYCERO-3-PHOSPHOCHOLINE (sixteen carbons) at 41.4°C and 1,2-DISTEAROYL-SN-GLYCERO-3-PHOSPHOCHOLINE (eighteen carbons) at 55°C [15] [17].

PhosphatidylcholineAcyl Chain LengthTransition TemperatureBilayer ThicknessArea per Lipid (fluid phase)
1,2-DILAUROYL-SN-GLYCERO-3-PHOSPHOCHOLINE12 carbons-1°C (272 K)~3.0 nm~63 Ų
1,2-DIMYRISTOYL-RAC-GLYCERO-3-PHOSPHOCHOLINE14 carbons23.6°C (296.8 K)~3.14 nm~60.5 Ų
1,2-DIPALMITOYL-SN-GLYCERO-3-PHOSPHOCHOLINE16 carbons41.4°C (314.6 K)~4.06 nm~45.6 Ų
1,2-DISTEAROYL-SN-GLYCERO-3-PHOSPHOCHOLINE18 carbons55°C (328 K)~4.30 nm~46.8 Ų

Bilayer thickness measurements across the phosphatidylcholine series demonstrate the direct relationship between acyl chain length and membrane dimensions [15] [27] [30]. 1,2-DIMYRISTOYL-RAC-GLYCERO-3-PHOSPHOCHOLINE produces bilayers with intermediate thickness values of approximately 3.14 nanometers, positioning it between the thinner 1,2-DILAUROYL-SN-GLYCERO-3-PHOSPHOCHOLINE bilayers (~3.0 nm) and the thicker 1,2-DIPALMITOYL-SN-GLYCERO-3-PHOSPHOCHOLINE and 1,2-DISTEAROYL-SN-GLYCERO-3-PHOSPHOCHOLINE bilayers (4.06 and 4.30 nm, respectively) [15] [27] [30].

Area per lipid values reveal an inverse relationship with acyl chain length, where longer chains result in reduced lateral areas due to enhanced van der Waals interactions [15] [27] [30]. 1,2-DIMYRISTOYL-RAC-GLYCERO-3-PHOSPHOCHOLINE occupies 60.5 Ų per molecule in the fluid phase, intermediate between 1,2-DILAUROYL-SN-GLYCERO-3-PHOSPHOCHOLINE (63 Ų) and the longer-chain phosphatidylcholines (45.6-46.8 Ų) [15] [27] [30].

The mechanical properties of 1,2-DIMYRISTOYL-RAC-GLYCERO-3-PHOSPHOCHOLINE bilayers demonstrate intermediate values when compared to other phosphatidylcholine species [15] [27] [30]. Bending rigidity measurements of 5.3-7.2 × 10⁻²⁰ J reflect the balance between chain packing forces and headgroup interactions characteristic of fourteen-carbon phosphatidylcholines [27] [30]. This value falls between the lower rigidity of shorter-chain species and the enhanced rigidity of longer-chain phosphatidylcholines [15] [27] [30].

Property1,2-DIMYRISTOYL-RAC-GLYCERO-3-PHOSPHOCHOLINEComparison with Other Phosphatidylcholines
Headgroup OrientationParallel to membrane surfaceSimilar orientation across phosphatidylcholine species
Acyl Chain PackingIntermediate packing densityIncreases with chain length
Phase Transition Temperature23.6°C (296.8 K)Increases with chain length
Bilayer Thickness3.14 nm (fluid phase)Increases with chain length
Area per Lipid60.5 Ų (fluid phase)Decreases with chain length
Membrane FluidityIntermediateDecreases with chain length
Water PenetrationModerateDecreases with chain length
Mechanical Propertiesκ = 5.3-7.2 × 10⁻²⁰ JBending rigidity increases with chain length

Order parameter comparisons across phosphatidylcholine species show that 1,2-DIMYRISTOYL-RAC-GLYCERO-3-PHOSPHOCHOLINE exhibits intermediate values consistent with its position in the chain length series [16] [17]. The deuterium order parameters for the tetradecanoyl chains fall between those of shorter and longer phosphatidylcholines, reflecting the moderate degree of chain ordering characteristic of this intermediate chain length [16] [17].

Membrane fluidity assessments position 1,2-DIMYRISTOYL-RAC-GLYCERO-3-PHOSPHOCHOLINE between the highly fluid shorter-chain phosphatidylcholines and the more rigid longer-chain species [17] [19]. This intermediate fluidity makes it particularly valuable for membrane studies requiring moderate fluidity conditions while maintaining bilayer stability [17] [19].

The phase transition temperatures of 1,2-dimyristoyl-rac-glycero-3-phosphocholine are primarily determined by several molecular and thermodynamic factors that govern the stability of different membrane phases. The main transition temperature represents the transformation from the ordered gel phase to the disordered liquid crystalline phase, occurring at approximately 23.7-24.5°C for fully hydrated systems [1] [2] [3].

Molecular Structure Determinants

The phosphatidylcholine headgroup configuration plays a crucial role in determining phase transition temperatures. The phosphocholine group maintains an orientation almost parallel to the membrane surface in both gel and liquid crystalline states [4]. This orientation affects the packing efficiency and intermolecular interactions that stabilize different phases. The fourteen-carbon fatty acid chains of 1,2-dimyristoyl-rac-glycero-3-phosphocholine are positioned with the two hydrocarbon chains approximately 1.8 Å out of step in the gel state, creating specific packing constraints that influence the transition temperature [4].

Thermodynamic Driving Forces

The cooperative nature of the main phase transition reflects the collective behavior of lipid molecules during the melting process. Differential scanning calorimetry studies demonstrate that the main transition exhibits high cooperativity with transition enthalpies ranging from 25-35 kJ/mol [1] [2] [3]. The cooperative unit represents the number of molecules that must act collectively during the transition, and for supported bilayers, this value is significantly reduced compared to vesicle suspensions, indicating the influence of substrate interactions on the transition mechanism [5].

Chain Length and Packing Effects

The dimyristoyl chains (14 carbons each) create specific van der Waals interactions and packing geometries that determine the phase stability. Studies comparing different chain lengths demonstrate that the activation energy for the chain-melting transition increases with increasing carbon chain length, supporting the finding that greater molecular interactions lead to enhanced stability of the gel phase [6]. The activation energy decreases as the transition progresses, indicating the importance of initial cooperative intermolecular mobility [6].

Hydration-Dependent Variations

The degree of hydration significantly influences the phase transition temperature. Fully hydrated systems exhibit transition temperatures of 23.7-24.5°C, while dehydrated phosphatidylcholine systems show dramatically elevated transition temperatures of 57 ± 1°C [6]. This substantial increase reflects the stabilizing effect of intermolecular hydrogen bonding and reduced molecular mobility in the absence of water. The hydration-dependent transition temperature variation demonstrates that water molecules penetrate up to the glycerol backbone region, affecting the headgroup dynamics and overall membrane stability [4].

Pre-transition and Main Transition Phenomena

The phase behavior of 1,2-dimyristoyl-rac-glycero-3-phosphocholine involves multiple distinct transitions that occur in sequence as temperature increases. These transitions represent fundamental changes in molecular organization and membrane structure.

Subtransition Characteristics

The subtransition occurs at approximately 14-15°C and represents the transformation from the crystalline lamellar (Lc) phase to the tilted gel (Lβ') phase [3] [7]. This transition involves significant enthalpic changes of approximately 15-25 kJ/mol and exhibits relatively low cooperativity compared to the main transition. The subtransition is characterized by the formation of more ordered crystalline structures when samples are maintained at low temperatures for extended periods [8]. The Raman spectral analysis indicates that this transition involves changes in acyl chain conformations and interchain reorientational fluctuations [9].

Pretransition and Ripple Formation

The pretransition phenomenon occurs at approximately 15-16°C and involves the formation of the characteristic ripple phase (Pβ') [10] [11]. This transition represents the conversion from the tilted gel phase to the ripple phase, where the membrane surface exhibits periodic corrugations with well-defined periodicity. The ripple phase is characterized by a two-dimensional lattice structure in which lipid bilayers are distorted by periodic undulations in the plane of the lamellae [7].

The molecular origin of ripple formation involves the coupling between membrane curvature and molecular tilt. The ripple phase exhibits domains of 10-30 ripples running in parallel, with a characteristic periodicity of 12.3 ± 0.3 nm [3]. The ripple structure changes direction predominantly at angles of 118 ± 9°, indicating specific geometric constraints in the ripple organization [3]. The formation of ripples is hydration-dependent and does not occur in dehydrated lipid membranes [12].

Main Transition Mechanisms

The main transition represents the most significant phase change, occurring at 23.7-24.5°C with transition enthalpies of 25-35 kJ/mol [1] [2] [3]. This transition involves the melting of hydrocarbon chains while the headgroup maintains long-range order, resulting in a liquid crystalline state. The main transition is characterized by extensive trans-gauche isomerizations of the fatty acid chains, leading to increased conformational disorder and membrane fluidity [7].

The cooperative nature of the main transition is reflected in the van't Hoff enthalpy values, which range from 8.9 ± 0.2 to 18.8 ± 0.2 MJ/mol depending on the membrane system geometry [5]. The difference between supported bilayers and vesicle suspensions indicates that membrane curvature and substrate interactions significantly influence the transition cooperativity.

Temperature-Dependent Structural Changes

Atomic force microscopy studies reveal that the transition from the gel to liquid crystalline phase involves dramatic changes in membrane topography. In the gel phase, the membrane surface exhibits characteristic ripple structures with height differences of approximately 0.3 nm [3]. Upon heating through the main transition, these ripples disappear, and the membrane surface becomes smooth with height variations below 0.2 nm [3].

The transition process involves distinct phases of molecular reorganization. Initially, the ordered gel phase with tightly packed acyl chains undergoes a pretransition to form the ripple phase. Subsequently, the main transition results in chain melting and the formation of the liquid crystalline phase with conformationally disordered chains [3] [7].

Environmental Factors Affecting Phase Transitions

The phase transition behavior of 1,2-dimyristoyl-rac-glycero-3-phosphocholine is significantly influenced by various environmental parameters that alter the molecular interactions and membrane stability.

Hydration Effects

Water content represents one of the most critical environmental factors affecting phase transitions. The transition temperature decreases by 3-6°C when moving from dehydrated to fully hydrated conditions [6]. In fully hydrated systems, water molecules penetrate up to the glycerol backbone region, affecting headgroup dynamics and reducing intermolecular interactions [4]. The hydration-dependent changes reflect the competition between lipid-lipid and lipid-water interactions in determining membrane stability.

pH and Ionic Environment

The pH of the aqueous environment significantly affects the phase transition behavior through its influence on headgroup ionization and electrostatic interactions. Under acidic conditions, the transition temperature increases by 2-4°C due to enhanced electrostatic interactions between protonated headgroups and the phosphate groups [13] [14]. Conversely, alkaline conditions decrease the transition temperature by 1-2°C through reduced headgroup interactions.

Ionic strength effects demonstrate complex behavior depending on the specific ions present. At low ionic strength, minimal changes in transition temperature occur due to limited screening effects. However, at higher ionic strength, the transition temperature increases by 1-3°C due to enhanced screening and stabilization of the membrane structure [14]. The presence of specific ions, particularly divalent cations, can dramatically alter phase behavior through direct binding to the phosphate headgroups [15].

Pressure Effects

Hydrostatic pressure produces significant effects on phase transition temperatures and can induce novel phase formations. At 0.15 kbar pressure, the main transition temperature increases by approximately 5°C, while at 2.6 kbar, the increase reaches approximately 15°C [16] [17]. These pressure-induced changes result from compressed molecular volumes and enhanced intermolecular interactions.

Pressure also induces the formation of new phases not observed at atmospheric pressure. The pressure-induced interdigitated gel (LβI) phase appears at pressures above 100 MPa, where acyl chains from opposing monolayers interpenetrate to form a more compact structure [18]. This phase represents a unique adaptation to high-pressure conditions and demonstrates the structural flexibility of phospholipid membranes.

Membrane Tension Effects

Applied membrane tension produces complex effects on phase transition behavior. Tension generally decreases the transition temperature through reduced lateral pressure between lipid molecules [19]. The magnitude of this effect depends on the specific tension applied and can result in the formation of different domain morphologies. At elevated tensions, the intersection of coexistence curves can produce triple-point-like features that alter the equilibrium between different phases [19].

Chemical Additives

The presence of membrane-active compounds significantly alters phase transition behavior. Cholesterol addition increases the transition temperature by 5-10°C through its condensing effect on acyl chains [20]. Short-chain alcohols produce biphasic effects, initially decreasing the transition temperature through fluidization, then increasing it at higher concentrations through perturbation of membrane structure [21].

The interaction with fatty acids demonstrates phase-diagram complexity with the formation of pure components at specific stoichiometries. Saturated fatty acids partition preferentially into gel-like domains, while unsaturated fatty acids prefer fluid-like domains [22]. These preferential partitioning effects can be exploited to create membranes with tailored phase behavior.

Advanced Detection Methodologies

Differential Scanning Calorimetry Approaches

Differential scanning calorimetry represents the gold standard for quantitative analysis of lipid phase transitions, providing direct thermodynamic measurements of transition temperatures, enthalpies, and cooperative behavior. Modern high-sensitivity differential scanning calorimetry techniques enable detection of phase transitions in systems containing minimal amounts of lipid material.

Thermodynamic Parameter Determination

High-sensitivity differential scanning calorimetry measurements of 1,2-dimyristoyl-rac-glycero-3-phosphocholine reveal multiple endothermic transitions corresponding to different phase changes [23] [5]. The main transition exhibits a sharp endothermic peak with a transition temperature of 23.7-24.5°C and enthalpy values ranging from 25-35 kJ/mol [1] [2]. The pretransition appears as a broader, less cooperative peak at approximately 15-16°C with lower enthalpy values of 4-8 kJ/mol [23].

The van't Hoff analysis enables determination of cooperative unit sizes, which represent the number of molecules acting collectively during the transition. For supported bilayers, cooperative unit sizes are significantly reduced compared to vesicle suspensions, indicating the influence of substrate interactions on molecular cooperativity [5]. The relationship between calorimetric and van't Hoff enthalpies provides insights into the molecular mechanisms underlying phase transitions.

Rate-Dependent Analysis

The first-order nature of lipid phase transitions requires careful consideration of heating rates to minimize rate-dependent distortions in differential scanning calorimetry measurements [5]. Studies using progressively decreasing heating rates from 1.75 to 0.1 K/min demonstrate that slower rates are necessary to achieve equilibrium conditions. Rate-dependent measurements enable determination of kinetic parameters and relaxation times associated with lipid rearrangement processes.

The analysis of rate-dependent differential scanning calorimetry data using convolution-based models reveals that the experimental signal can be approximated by the convolution of an equilibrium van't Hoff shape with a first-order decay function representing lipid rearrangement kinetics [5]. This approach enables separation of thermodynamic and kinetic contributions to the observed calorimetric signal.

Environmental Condition Studies

Differential scanning calorimetry enables systematic investigation of environmental effects on phase transition behavior. Studies of phosphatidylcholine mixtures with various additives reveal how molecular interactions alter transition temperatures and cooperativity [23] [22]. The technique provides quantitative assessment of how factors such as pH, ionic strength, and membrane composition influence thermodynamic parameters.

The application of differential scanning calorimetry to study membrane-active compounds demonstrates the ability to detect subtle changes in phase behavior caused by drug molecules, peptides, and other bioactive compounds [23]. These studies provide fundamental information for understanding drug-membrane interactions and optimizing formulation strategies.

Nanoplasmonic Sensing Techniques

Nanoplasmonic sensing has emerged as a powerful technique for real-time monitoring of lipid phase transitions with high sensitivity and minimal sample requirements. This approach utilizes the localized surface plasmon resonance phenomenon to detect conformational changes in lipid bilayers during phase transitions.

Principle and Sensitivity

Nanoplasmonic sensing detects phase transitions through monitoring changes in the extinction spectra of plasmonic nanoparticles in response to conformational changes in immobilized liposomes [24] [25]. The technique monitors the wavelength at maximum extinction (λmax) of the plasmonic peak, which shifts in response to changes in the local refractive index environment caused by lipid phase transitions.

Studies of 1,2-dimyristoyl-rac-glycero-3-phosphocholine demonstrate that the technique can determine phase transition temperatures with accuracy comparable to differential scanning calorimetry [24] [25]. The measured transition temperature of 22.5°C closely matches the theoretical value of 24°C, demonstrating the reliability of the nanoplasmonic approach. The technique exhibits excellent signal-to-noise ratios exceeding 500 for protein binding to membrane systems [26].

Real-Time Monitoring Capabilities

The primary advantage of nanoplasmonic sensing lies in its ability to provide real-time monitoring of phase transitions with high temporal resolution. The technique enables continuous tracking of membrane conformational changes as temperature is gradually increased through the transition region [24] [27]. This real-time capability provides insights into the kinetics of phase transition processes that cannot be obtained from equilibrium measurements.

The temperature-dependent measurements reveal characteristic drops in the nanoplasmonic signal when the system approaches the transition temperature. These signal changes reflect the conformational reorganization of lipid molecules as they transition from the ordered gel phase to the disordered liquid crystalline phase [24] [25]. The technique can detect both the onset and completion of phase transitions with high precision.

Membrane System Applications

Nanoplasmonic sensing has been successfully applied to study various membrane systems, including both model membranes and more complex biological membrane mimetics. The technique enables investigation of supported lipid bilayers, liposomes, and membrane-protein systems with minimal sample requirements [28] [26]. The compatibility with different membrane architectures makes it suitable for diverse applications in membrane biophysics.

The technique has been extended to study membrane-mediated biorecognition events, including protein-lipid interactions and drug-membrane binding [28]. The ability to detect binding events in the zeptomole regime demonstrates the exceptional sensitivity of the nanoplasmonic approach for membrane-related studies.

Neutron Diffraction Applications

Neutron diffraction techniques provide unique structural information about lipid membrane organization and phase transitions through their ability to distinguish between hydrogen and deuterium atoms. This capability enables detailed analysis of membrane structure and dynamics across different phases.

Structural Resolution and Contrast

Neutron diffraction studies of 1,2-dimyristoyl-rac-glycero-3-phosphocholine utilize selective deuteration to enhance contrast and enable precise localization of different molecular segments within the membrane [4] [29]. The large difference between hydrogen (-3.74 fm) and deuterium (6.67 fm) coherent scattering lengths enables determination of molecular positions within the membrane with precision better than ±1 Å [4].

Studies using selectively deuterated lipids reveal detailed structural information about different membrane regions. The lamellar d-spacing values of 6.2 nm in the gel phase and 6.4 nm in the liquid phase reflect the different packing densities and molecular organizations in these phases [30] [31]. The membrane thickness measurements show values of 4.8 nm in the gel phase and 4.2 nm in the liquid phase, indicating the structural reorganization accompanying phase transitions [31].

Phase Transition Characterization

Neutron diffraction enables characterization of phase transitions through monitoring of structural parameters as a function of temperature [29] [32]. The technique reveals discontinuities in structural parameters at transition temperatures, providing direct evidence for the first-order nature of lipid phase transitions. The hydrophobic core thickness changes from 3.5 nm in the gel phase to 2.8 nm in the liquid phase, reflecting the increased disorder and conformational flexibility of the acyl chains [31].

The technique provides information about water penetration into the membrane, showing that water molecules access regions up to the glycerol backbone of the lipid molecules [4]. This hydration information is crucial for understanding the molecular basis of phase transition behavior and the role of water in membrane stability.

Dynamic Studies

Advanced neutron techniques enable investigation of membrane dynamics across different time scales. Elastic incoherent neutron scattering studies demonstrate that molecular dynamics on picosecond to nanosecond time scales are correlated with structural transitions [29] [32]. The technique reveals discontinuities in elastic intensities and derived mean square displacements at phase transition temperatures.

Inelastic neutron scattering studies provide information about collective dynamics and phonon-like excitations in lipid membranes [33] [34]. These studies reveal dispersion relations for both gel and liquid phases, showing that the minimum in the dispersion relation is deeper in the gel phase than in the liquid phase [33]. The identification of additional optical modes predicted by molecular dynamics simulations demonstrates the complementary nature of neutron scattering and computational approaches [33].

Methodological Advances

Recent developments in neutron diffraction methodology have enhanced the capabilities for membrane studies. The Wide-Angle Neutron Diffractometer enables investigation of aligned lipid multilayers with improved resolution and data quality [31]. The development of specialized sample environments allows control of hydration levels and temperature with high precision [31].

XLogP3

11.3

Hydrogen Bond Acceptor Count

8

Exact Mass

677.49955525 g/mol

Monoisotopic Mass

677.49955525 g/mol

Heavy Atom Count

46

UNII

U86ZGC74V5

Drug Indication

DL-dimyristoylphosphatidylcholine is not an active pharmaceutical agent and has no indication.

Pharmacology

DL-dimyristoylphosphatidylcholine is a water soluble phospholipid used to solubilize drugs for injection [A32711].

MeSH Pharmacological Classification

Indicators and Reagents

Mechanism of Action

As a phospholipid, DL-dimyristoylphosphatidylcholine can form a micelle with a hydrophobic core to contain lipophilic drugs while maintaining a hyrophilic outer portion to allow increased solubility of the drug in the aqueous environment of the blood or gastrointestinal tract.

Other CAS

18656-38-7

Wikipedia

DL-dimyristoylphosphatidylcholine

Dates

Last modified: 08-15-2023
Strickley RG: Solubilizing excipients in oral and injectable formulations. Pharm Res. 2004 Feb;21(2):201-30. [PMID:15032302]

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